
Sodium copper chlorophyllin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium copper chlorophyllin A is a semi-synthetic, water-soluble derivative of chlorophyll. It is created by replacing the magnesium atom in the chlorophyll molecule with copper and converting the phytol side chain into a sodium salt. This compound is known for its bright green color and is used in various applications, including as a food additive and in alternative medicine .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of sodium copper chlorophyllin A typically involves several steps:
Saponification: Chlorophyll is extracted from plant material using solvents like acetone or ethanol. .
Copper Substitution: The saponified chlorophyll is treated with copper sulfate, replacing the central magnesium atom with copper
Purification: The resulting mixture is purified through filtration and precipitation to obtain this compound
Industrial Production Methods
Industrial production methods for this compound follow similar steps but are optimized for efficiency and cost-effectiveness. These methods often involve continuous processes for saponification, copper substitution, and purification, reducing the need for solvent use and minimizing waste .
化学反应分析
Types of Reactions
Sodium copper chlorophyllin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorin compounds.
Reduction: Reduction reactions can modify its structure, affecting its color and solubility.
Substitution: Substitution reactions can occur at the copper center or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Copper sulfate is commonly used for copper substitution
Major Products Formed
The major products formed from these reactions include various chlorin derivatives, which can have different colors and solubilities depending on the specific reaction conditions .
科学研究应用
Sodium copper chlorophyllin A has a wide range of scientific research applications:
Chemistry: It is used as a green pigment and in studies of photodynamic therapy.
Biology: It has been studied for its antioxidant and antimutagenic properties.
Medicine: It is used as an internal deodorant and in wound healing
Industry: It is used as a food colorant and in the production of hydrogels.
作用机制
Sodium copper chlorophyllin A exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.
Antimutagenic Activity: It forms tight molecular complexes with mutagens, preventing them from interacting with DNA.
Anti-inflammatory Activity: It inhibits inflammatory pathways, reducing inflammation.
相似化合物的比较
Similar Compounds
Chlorophyll a: The natural form of chlorophyll with magnesium as the central atom.
Chlorophyll b: Similar to chlorophyll a but with a different side chain.
Copper chlorophyllin b: Another copper derivative of chlorophyll with slightly different properties.
Uniqueness
Sodium copper chlorophyllin A is unique due to its water solubility and stability, making it suitable for a wide range of applications compared to its natural counterparts .
属性
分子式 |
C34H39CuN4Na3O6 |
|---|---|
分子量 |
732.2 g/mol |
IUPAC 名称 |
copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide-2-carboxylate |
InChI |
InChI=1S/C34H42N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,22-23,26-27,33,35,38H,1,8-14H2,2-6H3,(H,39,40)(H,41,42)(H,43,44);;;;/q-2;+2;3*+1/p-3 |
InChI 键 |
RQWRYAAIYLCLCD-UHFFFAOYSA-K |
规范 SMILES |
CCC1=C2CC3C(=C(C(N3)C(C4=C(C(=C([N-]4)CC5C(=C(C(N5)CC(=C1C)[N-]2)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


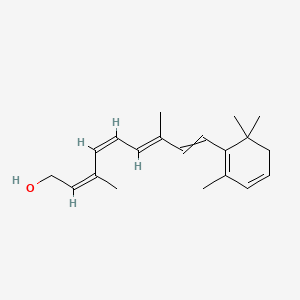
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
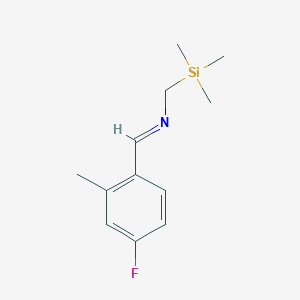
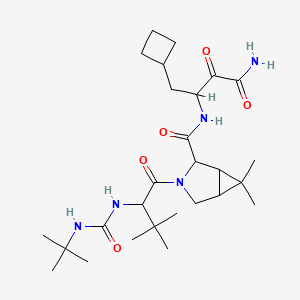
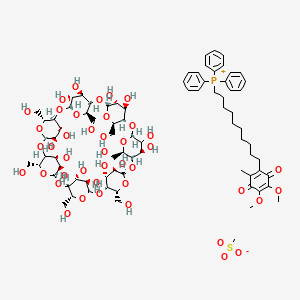
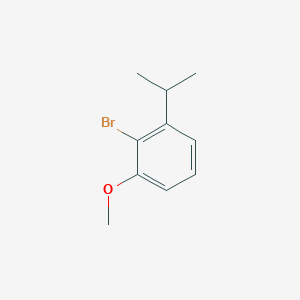
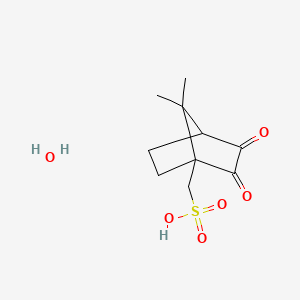

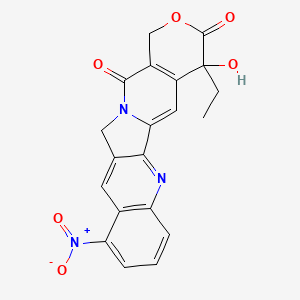
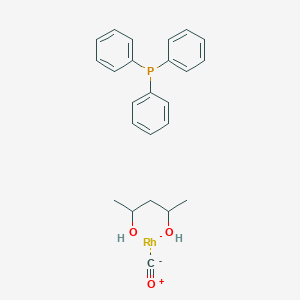
![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13403420.png)
